molecular formula C25H24F3NO2 B12300640 2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol

2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol

Cat. No.: B12300640
M. Wt: 427.5 g/mol
InChI Key: PXTJYUCVGRMOBC-UHFFFAOYSA-N
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Description

®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol is a complex organic compound that features a pyrrolidine ring, a hydroxydiphenylmethyl group, and a trifluoromethylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Hydroxydiphenylmethyl Group: This step may involve the reaction of the pyrrolidine derivative with a diphenylmethanol derivative under acidic or basic conditions.

    Attachment of the Trifluoromethylphenol Moiety: This can be done through a nucleophilic substitution reaction where the trifluoromethylphenol is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyrrolidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution could result in a compound with a different functional group in place of the trifluoromethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: May be used in studies involving enzyme interactions.

Medicine

    Therapeutics: Possible use in the development of new therapeutic agents.

    Diagnostics: Could be used in the design of diagnostic tools.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Use as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of ®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a therapeutic effect. The pathways involved would include binding to the active site of the target molecule and inducing conformational changes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-methylphenol: Similar structure but lacks the trifluoromethyl group.

    ®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-chlorophenol: Similar structure but has a chlorine atom instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ®-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C25H24F3NO2

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol

InChI

InChI=1S/C25H24F3NO2/c26-25(27,28)21-14-7-9-18(23(21)30)17-29-16-8-15-22(29)24(31,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-7,9-14,22,30-31H,8,15-17H2

InChI Key

PXTJYUCVGRMOBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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